molecular formula C19H24N2O4S B2857310 2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide CAS No. 923220-53-5

2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2857310
CAS No.: 923220-53-5
M. Wt: 376.47
InChI Key: HSIXXJINGFPKQI-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide is a structurally complex acetamide derivative featuring a 3-methoxyphenoxy group, a morpholino ring, and a thiophene moiety. The morpholino group enhances water solubility and metabolic stability compared to simpler alkylamines , while the thiophene and phenoxy groups contribute to π-π stacking and hydrophobic interactions in biological targets . This compound’s design aligns with trends in developing CNS-active agents and enzyme inhibitors, as seen in related N-alkylacetamides .

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-23-15-4-2-5-16(12-15)25-14-19(22)20-13-17(18-6-3-11-26-18)21-7-9-24-10-8-21/h2-6,11-12,17H,7-10,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIXXJINGFPKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide, with the CAS number 923220-53-5, is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a morpholine ring and thiophene moieties, which are known for their diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O4S, with a molecular weight of 376.5 g/mol. Its structure can be summarized as follows:

PropertyValue
Molecular Formula C19H24N2O4S
Molecular Weight 376.5 g/mol
CAS Number 923220-53-5

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antifungal domains. The presence of thiophene and morpholine groups contributes to its reactivity and potential therapeutic applications.

Antimicrobial Activity

Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. This suggests its potential application in treating infections. For instance, compounds with similar structures have demonstrated significant antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 8 µM to 32 µM .

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity has been highlighted in various studies. It has been noted that compounds containing thiophene derivatives often show promising antifungal effects, making them candidates for further pharmacological exploration.

Although specific mechanisms for this compound have not been fully elucidated, it is hypothesized that the amide bond may undergo hydrolysis under acidic or basic conditions, potentially leading to active metabolites. Furthermore, the thiophene rings can participate in electrophilic aromatic substitution reactions, enhancing the compound's versatility in synthetic pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiophene-containing compounds against E. faecalis, reporting an MIC of 8 µM for the most active derivative . This highlights the potential of related compounds in developing new antimicrobial therapies.
  • Antifungal Screening : In another investigation, derivatives similar to this compound were tested against fungal strains, showing significant inhibition rates that warrant further research into their mechanisms and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be inferred by comparing it to analogs with shared structural motifs. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Pharmacological Activity Key Findings Reference
Target Compound 3-Methoxyphenoxy, morpholino, thiophen-2-yl Inferred CNS/Enzyme modulation Hypothesized improved solubility (morpholino) and binding (thiophene)
N-(2-Morpholin-4-ylphenyl)-2-(3-methylphenoxy)acetamide 3-Methylphenoxy, morpholino Not reported Demonstrated synthetic feasibility of morpholino-acetamide hybrids
UCM765 3-Methoxyphenyl, diphenylaminoethyl MT2-selective partial agonist Improved sleep induction (rodent models); moderate metabolic stability
Compound 3a (N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide) 4-Methoxyphenyl, naphthalene Protein tyrosine phosphatase inhibition IC50 = 69 µM; 25.1% blood sugar reduction (in vivo)
N-(3-Chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide Chloro-methoxyphenyl, thiophene sulfonylanilino Unspecified (structural analog) Highlights thiophene’s role in π-interactions
N-(4-(2-Chlorophenyl)-1,3-thiazol-2-yl)-2-morpholinoacetamide Chlorophenyl-thiazole, morpholino Not reported Morpholino enhances solubility; thiazole aids in binding

Key Insights from Structural Comparisons

Morpholino Group: The morpholino moiety in the target compound likely improves water solubility and metabolic stability, as observed in analogs like N-(4-(2-chlorophenyl)-1,3-thiazol-2-yl)-2-morpholinoacetamide . This contrasts with simpler amines (e.g., ethylamine in UCM765), which show faster hepatic clearance .

Thiophene vs. Other Aromatic Systems: Thiophene-containing analogs (e.g., N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ) exhibit stronger π-π interactions with hydrophobic enzyme pockets compared to phenyl or naphthalene groups. However, naphthalene derivatives (e.g., Compound 3a ) show superior inhibitory activity (IC50 = 69 µM), suggesting that bulkier aromatic systems may enhance target engagement.

Phenoxy Substituents: The 3-methoxyphenoxy group in the target compound may confer selectivity similar to UCM765’s 3-methoxyphenyl group, which binds selectively to melatonin receptors . In contrast, 2,4-dichlorophenoxy analogs (e.g., RN1 ) are associated with broader anti-inflammatory effects but higher toxicity risks.

Metabolic Stability: Morpholino and halogenated aryl groups (e.g., 3-bromo-4-fluorophenyl in UCM924 ) reduce oxidative metabolism compared to unsubstituted phenyl rings. The target compound’s lack of labile substituents (e.g., esters or primary amines) further suggests extended half-life.

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